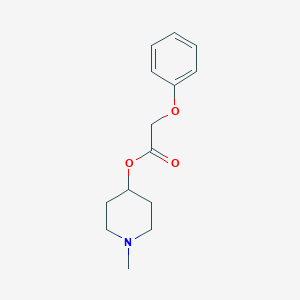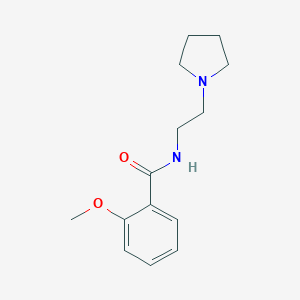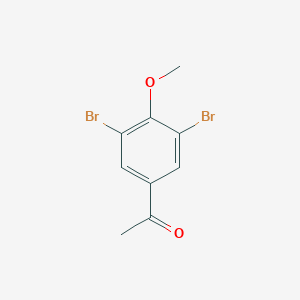
1-(3,5-Dibromo-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromo-4-methoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives. It is commonly used in scientific research as a starting material for the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone is not well understood. However, it is believed that the compound exerts its biological activity by interacting with cellular targets and modulating their function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone are not well characterized. However, studies have reported that the compound exhibits antitumor, antiviral, antifungal, and antibacterial activities.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(3,5-Dibromo-4-methoxyphenyl)ethanone in lab experiments is its versatility as a starting material for the synthesis of various compounds. Additionally, the compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone in scientific research. One potential direction is the synthesis of novel benzoylphenylurea and benzoylthiourea derivatives that exhibit improved biological activity. Additionally, the compound could be used as a starting material for the synthesis of other classes of compounds that exhibit biological activity. Finally, further studies are needed to elucidate the mechanism of action of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone and to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone involves the reaction of 3,5-dibromo-4-methoxybenzoyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation reaction, where the acyl chloride reacts with the ethyl acetate to form the desired product. The reaction is typically carried out under reflux conditions for several hours, and the product is purified by recrystallization.
Scientific Research Applications
1-(3,5-Dibromo-4-methoxyphenyl)ethanone is widely used in scientific research as a starting material for the synthesis of various compounds. It is commonly used in the synthesis of benzoylphenylurea derivatives, which have been shown to exhibit antitumor and antiviral activities. Additionally, it is used in the synthesis of benzoylthiourea derivatives, which have been reported to exhibit antifungal and antibacterial activities.
properties
CAS RN |
79324-79-1 |
|---|---|
Product Name |
1-(3,5-Dibromo-4-methoxyphenyl)ethanone |
Molecular Formula |
C9H8Br2O2 |
Molecular Weight |
307.97 g/mol |
IUPAC Name |
1-(3,5-dibromo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |
InChI Key |
YZLSJKQCNFBAOB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)
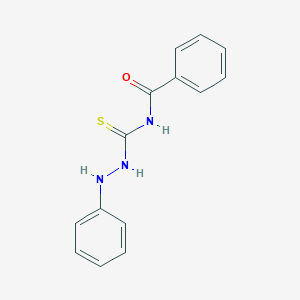
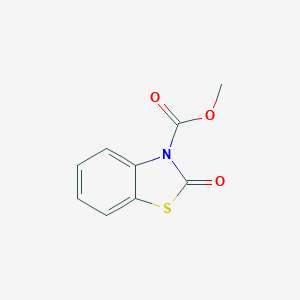
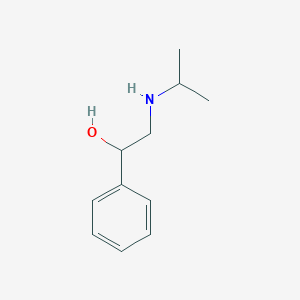
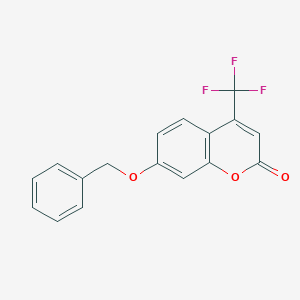
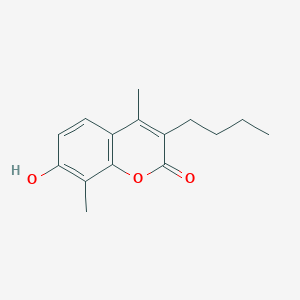
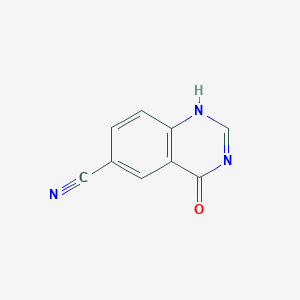
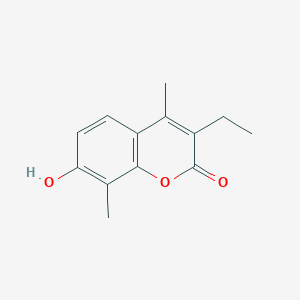
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)

![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
